molecular formula C20H20O4 B14408704 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate CAS No. 81345-42-8

2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate

Cat. No.: B14408704
CAS No.: 81345-42-8
M. Wt: 324.4 g/mol
InChI Key: ZZCWBPNDTFWPBF-UHFFFAOYSA-N
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Description

2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C20H20O4 It is a derivative of phenoxyethyl methacrylate and is known for its unique chemical structure, which includes a phenylacetyl group attached to a phenoxyethyl moiety

Preparation Methods

The synthesis of 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate involves several steps. One common synthetic route starts with the reaction of phenoxyethanol with methacrylic acid in the presence of a catalyst to form phenoxyethyl methacrylate. This intermediate is then reacted with phenylacetyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where the phenylacetyl group can be replaced by other nucleophiles.

Scientific Research Applications

2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes and receptors, modulating their activity. The methacrylate group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .

Comparison with Similar Compounds

2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:

    Phenoxyethyl methacrylate: Lacks the phenylacetyl group, resulting in different chemical and physical properties.

    Phenylacetyl chloride: Used as a precursor in the synthesis of the target compound.

    Methacrylic acid: Another precursor used in the synthesis process.

Properties

CAS No.

81345-42-8

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

2-[4-(2-phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C20H20O4/c1-15(2)20(22)24-13-12-23-18-10-8-17(9-11-18)19(21)14-16-6-4-3-5-7-16/h3-11H,1,12-14H2,2H3

InChI Key

ZZCWBPNDTFWPBF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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